Tryptazan
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2H-indazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKQNAXDMZERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871741 | |
| Record name | 3-(1H-Indazol-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-30-7, 26988-90-9 | |
| Record name | Tryptazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole-3-propanoic acid, alpha-amino-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptazan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-Indazol-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRYPTAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A634R39190 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies for Tryptazan and Its Analogs
Chemical Synthesis Approaches for Indazole Tryptophan Analogs
Chemical synthesis of indazole tryptophan analogs typically involves multi-step protocols aimed at constructing the indazole ring and attaching the amino acid backbone. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring, a reaction that can be catalyzed by transition metals such as copper or silver under oxidative conditions. Another approach utilizes the condensation of o-fluorobenzaldehydes with hydrazine (B178648), followed by selective activation of the oxime group .
Amino acid backbone modification is a key step, often involving the reaction of indazole derivatives with protected amino acids, such as Boc- or Fmoc-protected precursors, under nucleophilic substitution conditions. Coupling strategies frequently employ coupling agents like EDCI/HOBt for the formation of amide bonds between indazole and propanoic acid intermediates. Critical factors influencing the yield and success of these reactions include temperature control (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and the careful selection of protecting groups to avoid undesired side reactions. Yields for these synthetic routes can range from 40% to 70%, depending on the purification methods employed .
Other reported methods for synthesizing substituted 1H-indazoles, which could potentially be adapted for Tryptazan analog synthesis, include the diazotization of o-alkylsubstituted anilines followed by acid-promoted cyclization, condensation of arynes with nitrile imines or diazo compounds, and condensation of hydrazine with o-halo or o-alkoxy arylhydrazones primescholars.com. Intramolecular cyclizations are also reported primescholars.com. Palladium-catalyzed cross-coupling reactions have been used to prepare polyfused heterocycles containing the indazole moiety nih.gov.
A facile approach for the synthesis of indole-substituted (S)-tryptophans, which shares structural similarities with indazole tryptophan analogs, has been established utilizing a chiral auxiliary-facilitated Strecker amino acid synthesis strategy rsc.org. This method has been used to synthesize optically pure (S)-tryptophan analogues rsc.org.
Research has also explored the synthesis of indazole acetic acid derivatives through distinct heterocyclization reactions where 3-amino-3-(2-nitroaryl)propanoic acids can be transformed into 1H-indazoles in the presence of NaOH and various alcohols diva-portal.org.
Table 1 summarizes some of the chemical synthesis approaches for indazole-containing compounds relevant to this compound analogs.
| Chemical Synthesis Approach | Key Reactions/Conditions | Potential Relevance to this compound Analogs |
| Cyclization of 2-azidobenzaldehydes with amines | Transition metal catalysis (Cu, Ag), oxidative conditions | Indazole ring formation |
| Condensation of o-fluorobenzaldehydes with hydrazine | Followed by oxime group activation | Indazole ring formation |
| Reaction of indazole derivatives with protected amino acids | Nucleophilic substitution, coupling agents (EDCI/HOBt), controlled temperature/solvent | Attachment of amino acid backbone |
| Diazotization of o-alkylsubstituted anilines | Acid-promoted cyclization | Formation of substituted indazoles |
| Condensation of arynes with nitrile imines/diazo compounds | Various conditions | Formation of indazole ring system |
| Condensation of hydrazine to o-halo/o-alkoxy arylhydrazone | Various conditions | Formation of indazole ring system |
| Chiral auxiliary-facilitated Strecker amino acid synthesis | Using chiral auxiliaries like (S)-methylbenzylamine | Synthesis of optically pure analogs with similar backbone |
| Heterocyclization of 3-amino-3-(2-nitroaryl)propanoic acids | NaOH and alcohols | Formation of indazole acetic acid derivatives, related to amino acid side chain |
| Palladium-catalyzed cross-coupling reactions | Various ligands and bases | Construction of complex indazole systems |
Exploration of Biosynthetic Pathways for Tryptophan Analogs in Research Organisms
Biosynthesis is a significant route for the production of various tryptophan derivatives in microorganisms and plants frontiersin.orgfrontiersin.org. While the direct biosynthesis of this compound is not extensively documented, research into the biosynthesis of other tryptophan analogs provides insights into potential enzymatic pathways that could be involved or engineered for the production of indazole tryptophan analogs.
The core tryptophan biosynthetic pathway, conserved in plants and microorganisms, involves a series of enzymatic steps starting from chorismate researchgate.netnih.govannualreviews.orgnih.gov. The final step in tryptophan biosynthesis is catalyzed by tryptophan synthase, which forms tryptophan from indole (B1671886) and L-serine wikipedia.orgchim.it.
Microorganisms, particularly bacteria and fungi, are known to produce a wide array of tryptophan derivatives through various metabolic pathways frontiersin.orgmdpi.comrsc.orgfrontiersin.orgresearchgate.net. Intestinal bacteria, for instance, convert tryptophan into indole and related compounds via enzymes like tryptophanase mdpi.comfrontiersin.orgresearchgate.net. Fungi also produce prenylated indole alkaloids derived from tryptophan rsc.orgresearchgate.net.
Enzymatic approaches are being explored for the synthesis of tryptophan analogs. Engineered tryptophan synthase enzymes have shown the ability to catalyze the formation of tryptophan analogs from serine and corresponding indole analogs acs.org. For example, the tryptophan synthase alpha 2 beta 2 complex from Escherichia coli has been found to catalyze the beta-replacement reaction of L-serine with indazole, producing beta-indazolealanine nih.gov. This demonstrates that tryptophan synthase can utilize indazole as a substrate, leading to the formation of indazole-containing amino acids nih.gov. Notably, this reaction occurred at the 1-N-position of the indazole ring, which was the first example of tryptophan synthase catalyzing a beta-replacement reaction at a position other than the 3-position of indole analogs nih.gov.
Directed evolution strategies have been applied to engineer tryptophan synthase to improve the efficiency of synthesizing modified tryptophan derivatives, such as L-5-hydroxytryptophan nih.govresearchgate.net. This suggests that similar protein engineering approaches could potentially be used to enhance the enzymatic synthesis of indazole tryptophan analogs.
Research organisms like Escherichia coli and Corynebacterium glutamicum are commonly used for the biosynthesis of tryptophan derivatives through reconstructed artificial biosynthesis pathways using metabolic engineering, synthetic biology, and system biology frontiersin.orgfrontiersin.org.
Table 2 summarizes key findings related to the exploration of biosynthetic pathways for tryptophan analogs.
| Research Area | Key Findings | Potential Relevance to this compound Analogs |
| Tryptophan Synthase Activity with Indazole | E. coli tryptophan synthase catalyzes beta-replacement of L-serine with indazole, producing beta-indazolealanine (at 1-N position). nih.gov | Demonstrates enzymatic potential for forming indazole-amino acid linkages. |
| Engineered Tryptophan Synthase | Directed evolution improves efficiency for synthesizing modified tryptophan analogs (e.g., 5-hydroxytryptophan). nih.govresearchgate.net | Suggests engineering approaches could be applied for indazole tryptophan analog biosynthesis. |
| Microbial Production of Tryptophan Derivatives | Bacteria (e.g., E. coli) and fungi produce various tryptophan derivatives via specific enzymes and pathways. frontiersin.orgmdpi.comrsc.orgfrontiersin.orgresearchgate.netresearchgate.net | Indicates potential host organisms and enzymatic machinery for engineered biosynthesis. |
| Metabolic Engineering and Synthetic Biology | Used to reconstruct biosynthesis pathways in organisms like E. coli and C. glutamicum for derivative production. frontiersin.orgfrontiersin.org | Provides strategies for developing microbial cell factories for this compound analog production. |
| Tryptophan Biosynthetic Pathway Enzymes | Understanding the enzymes in the core tryptophan pathway is crucial for engineering analog production. researchgate.netnih.govannualreviews.orgnih.gov | Provides foundational knowledge for manipulating pathways to incorporate indazole structures. |
Molecular and Cellular Integration of Tryptazan
Mechanisms of Tryptazan Incorporation into Cellular Macromolecules
The cellular incorporation of this compound into macromolecules, particularly proteins, is a key aspect of its biological activity. This process is largely dictated by the specificity of the cellular machinery involved in protein synthesis.
Protein synthesis is a highly regulated process that relies on the accurate attachment of amino acids to their corresponding transfer RNAs (tRNAs) by enzymes called aminoacyl-tRNA synthetases (AARSs). Each AARS is typically specific for a single amino acid and its cognate tRNA, ensuring the fidelity of the genetic code during translation massbank.eufishersci.ca. However, the specificity of AARSs is not absolute, and some can, to varying degrees, misacylate tRNAs with non-canonical amino acids or analogs that bear structural resemblance to their natural substrates fishersci.ca.
This compound, being a structural analog of tryptophan, can be recognized by tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its tRNA (tRNATrp). This recognition, while potentially less efficient or accurate than that for tryptophan, can lead to the formation of this compound-charged tRNATrp. Once charged, this modified tRNA can be delivered to the ribosome, where this compound can be incorporated into a growing polypeptide chain at positions normally occupied by tryptophan residues sigmaaldrich.com. The extent of this compound incorporation is influenced by factors such as the relative concentrations of this compound and tryptophan, and the specific recognition properties of the TrpRS enzyme in a given organism fishersci.ca. Some studies suggest that under conditions of tryptophan depletion, AARSs may incorporate alternative amino acids fishersci.ca.
The ability of this compound to be incorporated into proteins has been leveraged in research to achieve global residue-specific substitution of tryptophan in recombinant proteins. This technique involves growing organisms, often auxotrophic for tryptophan, in a medium where tryptophan is limited or absent and supplemented with a tryptophan analog like this compound nih.gov. Under these conditions, the cellular protein synthesis machinery utilizes the available analog, leading to the replacement of most or all tryptophan residues in newly synthesized proteins with this compound nih.govscentspiracy.comnih.gov.
This method, sometimes referred to as Selective Pressure Incorporation (SPI), allows for the production of proteins with altered properties due to the systematic replacement of a specific amino acid type nih.govnih.gov. For instance, the incorporation of tryptophan analogs can affect the spectroscopic properties of proteins, such as UV absorbance and fluorescence, which are significantly influenced by tryptophan residues scentspiracy.com. While global substitution can potentially impact protein folding, stability, or function, studies with this compound have shown that in some cases, such as with Escherichia coli alkaline phosphatase, the substitution has little effect on the enzyme's structure and function, primarily altering its spectral characteristics scentspiracy.com. This suggests that the degree to which this compound perturbs protein structure and function can be protein-dependent.
Ribosomal Integration and Aminoacyl-tRNA Synthetase Specificity
Impact of this compound Incorporation on Cellular Physiology and Metabolism
Research using model organisms like Escherichia coli and yeast has demonstrated that this compound can exert inhibitory effects on cellular processes. In yeast, this compound has been observed to inhibit growth and the induced synthesis of certain enzymes, such as maltase wikipedia.org. This inhibition appears to be related to the formation of the enzyme itself rather than affecting the activity of the already formed enzyme or the utilization of substrates like maltose (B56501) or glucose wikipedia.org. The inhibitory effect of this compound on yeast growth and enzyme synthesis can be competitively reversed by the addition of tryptophan, indicating that this compound interferes with tryptophan-dependent processes wikipedia.org. L-tyrosine was also found to provide a partial reversal of this inhibition in yeast wikipedia.org.
In Escherichia coli, this compound has been shown to inhibit the activity of the enzyme tryptophanase wikipedia.org. Tryptophanase is involved in the breakdown of tryptophan. The inhibition of this enzyme by this compound suggests an interaction with the endogenous tryptophan metabolic machinery wikipedia.org. Furthermore, studies involving the incorporation of this compound into Escherichia coli proteins, such as alkaline phosphatase, indicate that while the protein can be formed, the presence of the analog can still have subtle effects on the cell, even if the enzyme's catalytic activity is largely retained scentspiracy.com. The impact on microbial growth and enzyme formation highlights that this compound's interference extends to essential cellular functions reliant on tryptophan availability and proper protein synthesis.
Tryptophan is a crucial amino acid involved in various metabolic pathways in organisms, serving as a precursor for essential molecules beyond protein synthesis, such as neurotransmitters (e.g., serotonin (B10506) and melatonin), vitamins (e.g., niacin), and other bioactive compounds uni.lulabsolu.cauni.lumetabolomicsworkbench.org. These metabolic pathways include the kynurenine (B1673888) pathway, the serotonin pathway, and the indole (B1671886) pathway uni.lulabsolu.cauni.lumetabolomicsworkbench.org.
Functional Consequences of Tryptazan Substitution in Proteins
Modulation of Protein Function and Enzymatic Activity
The functional outcome of incorporating Tryptazan into a protein is highly dependent on the specific protein, the location of the substitution, and the role of the native tryptophan residue. In some instances, proteins incorporating this compound can retain enzymatic activity, while in others, function may be significantly altered or inhibited.
Investigations into Maltase Synthesis and Activity in Yeast
The following table summarizes the observed effect of m-Tryptazan on maltase synthesis and activity in yeast:
| m-Tryptazan Concentration (M) | Maximal Inhibition of Maltase Synthesis (%) | Increase in Lag Period (min) | Decrease in Synthesis Rate (% of control) |
| 0.010 | 72 | - | - |
| 0.005 | - | From 35 to 100 | To 33 |
Interactive Data Table: Effect of m-Tryptazan on Maltase Synthesis in Yeast
Spectroscopic and Photophysical Properties of this compound-Containing Proteins
Tryptophan residues in proteins are significant intrinsic fluorophores, and their spectroscopic properties are highly sensitive to their local environment nih.govnih.gov. Substituting tryptophan with analogs like this compound can lead to notable changes in the absorption and fluorescence characteristics of the modified proteins.
Changes in Ultraviolet Absorbance and Fluorescence Spectra of Modified Proteins
A primary observable effect of substituting tryptophan with analogs such as this compound and azatryptophan in purified alkaline phosphatase is the alteration of the ultraviolet absorbance and fluorescent spectra researchgate.netcapes.gov.br. Native tryptophan exhibits characteristic UV absorbance with a maximum around 280 nm and fluorescence emission typically around 350 nm when excited at wavelengths like 280 nm or 295 nm mdpi.comnih.govnih.gov. The indole (B1671886) ring of tryptophan is primarily responsible for these spectroscopic features mdpi.com. Analogs like 5-hydroxytryptophan (B29612) possess distinct absorbance properties, with significant absorbance between 310-320 nm researchgate.net. By replacing tryptophan with analogs like this compound, researchers can introduce modified chromophores into the protein, leading to shifts in absorbance maxima, changes in fluorescence intensity, and alterations in emission spectra, providing valuable insights into the protein's structure and dynamics nih.govnih.gov.
Development of Protein-Based Optical pH Sensors Utilizing this compound Analogs
The ability of certain tryptophan analogs to exhibit pH-sensitive fluorescence has been leveraged in the development of protein-based optical pH sensors researchgate.netnih.govdntb.gov.ua. Global replacement of tryptophan with aminotryptophans, which are analogs of tryptophan, has been demonstrated as a method to convert pH-insensitive proteins into fluorescent proteins that are sensitive to pH changes researchgate.netnih.gov. This approach capitalizes on the altered physicochemical and defined spectral properties introduced by the unnatural amino acid incorporation researchgate.net. Such protein engineering strategies offer a non-invasive method for creating molecular sensors that can report on the local pH environment within biological systems researchgate.netnih.gov.
Medicinal Chemistry and Pharmacological Explorations of Tryptazan Analogs
Tryptazan as a Mechanistic Probe for Tryptophan-Related Enzyme Systems
Tryptophan metabolism is mediated by key enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play crucial roles in various physiological and pathological processes, including immune regulation and cancer progression nih.govfrontiersin.orgnih.gov. Given its structural similarity to tryptophan, this compound and its analogs hold potential as mechanistic probes to investigate the activity and mechanisms of these enzyme systems. The incorporation of tryptophan analogs into proteins has been demonstrated as a feasible approach to study the biophysical roles of tryptophan residues, offering insights into the effects of chemical group substitutions researchgate.net.
Studies on Indoleamine 2,3-Dioxygenase (IDO1) Inhibition and Substrate Mimicry
Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the initial, rate-limiting step in the degradation of L-tryptophan along the kynurenine (B1673888) pathway nih.govnih.gov. This pathway is significant in immune tolerance, particularly in the tumor microenvironment frontiersin.orgnih.gov. Inhibition of IDO1 has emerged as a therapeutic strategy, especially in cancer immunotherapy frontiersin.orgnih.gov.
Research has investigated indazole derivatives for their IDO1 enzyme inhibition capabilities mdpi.com. Studies have revealed that certain 1H-indazole derivatives possess potent inhibitory activity against IDO1 mdpi.com. For instance, among synthesized and tested derivatives, compounds 121 and 122 showed potent inhibitory activity with IC₅₀ values of 720 and 770 nM, respectively mdpi.com. Structure-activity relationship (SAR) studies indicated that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were crucial for strong in vitro inhibitory activities mdpi.com.
IDO1 activity can also be affected by substrate concentration, with high concentrations of L-tryptophan causing substrate inhibition nih.gov. This phenomenon is attributed to the interaction of L-tryptophan with an accessory site on the enzyme nih.gov. While specific studies on this compound as a substrate mimic for IDO1 are not explicitly detailed in the provided sources, the investigation of indazole derivatives as IDO1 inhibitors highlights the relevance of this structural class in modulating IDO1 activity mdpi.com.
Design Principles for this compound-Derived Therapeutic Agents
The design of this compound-derived therapeutic agents is guided by principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The indazole scaffold, being a privileged structure in medicinal chemistry, offers a versatile platform for generating diverse analogs with potential therapeutic applications longdom.orgresearchgate.netnih.gov.
Structure-Activity Relationship (SAR) Studies of Indazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in identifying how structural modifications to the indazole core and its substituents impact biological activity longdom.orgnih.govlongdom.orgnih.govbloomtechz.comnih.gov. These studies involve synthesizing a series of indazole derivatives with variations in their chemical structures and evaluating their biological effects.
SAR analyses of indazole derivatives have provided significant insights across various activities, including anticancer, antioxidant, and antimicrobial properties longdom.orglongdom.org. For example, in studies focused on anticancer activity, SAR revealed that specific substitutions significantly enhanced biological efficacy longdom.orglongdom.org. Compounds with m-methoxy, p-methoxy, and p-bromo aniline (B41778) derivatives displayed superior anticancer activity, with the m-methoxy substituted compound showing the most potent effect longdom.orglongdom.org. Conversely, certain substituents like butyl or ethyl groups and some chloro-substituted compounds negatively impacted anticancer activity longdom.orglongdom.org. For antibacterial activity, para-substituted compounds showed potency, influenced by electronic and steric properties longdom.orglongdom.org. Nitro and ethoxy substitutions were also found to enhance anticancer potency longdom.orglongdom.org.
SAR studies are also crucial in the development of enzyme inhibitors. For instance, SAR studies of indazole arylsulfonamides as allosteric CC-Chemokine Receptor 4 (CCR4) antagonists revealed that methoxy- or hydroxyl-containing groups were more potent substituents at the C4 position of the indazole ring acs.org. Only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogs being preferred acs.org.
Analog Design Strategies for Enhanced Biological Activity and Selectivity
Analog design involves modifying the chemical structure of a lead compound to create new molecules with similar or improved biological and chemical properties slideshare.net. Strategies for designing this compound analogs to enhance biological activity and selectivity draw upon general principles of medicinal chemistry and specific findings from SAR studies on indazole derivatives.
Key strategies include bioisosteric replacement, altering chain branching, and changes in ring size or position slideshare.net. Computational studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, play a significant role in guiding the design process by predicting potential biological activities and optimizing molecular structures for enhanced efficacy longdom.orglongdom.orgslideshare.net. These approaches enable a rational and efficient design process longdom.orglongdom.org.
Furthermore, the concept of incorporating unnatural amino acids into protein structures to tune stability, activity, and selectivity is relevant to the design of analogs that interact with protein targets like IDO1 researchgate.netwindows.netresearchgate.net. By carefully selecting and positioning substituents on the indazole ring, researchers can fine-tune the properties of these derivatives to target specific biological pathways and maximize their therapeutic efficacy longdom.org.
Preclinical Research Avenues and Potential Therapeutic Applications
The indazole scaffold is recognized for its significant pharmacological importance, forming the basic structure of numerous compounds with potential therapeutic value nih.gov. Preclinical research on indazole derivatives, including this compound analogs, explores a wide range of potential therapeutic applications.
Indazole derivatives have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, and antifungal activities longdom.orgresearchgate.netnih.govlongdom.orgnih.gov. Studies have demonstrated the noteworthy anticancer activity of certain indazole compounds against various cell lines longdom.orglongdom.org. For example, compounds 5b and 5'j exhibited significant anticancer activity against A549 and MCF7 cell lines longdom.orglongdom.org.
Advanced Research Methodologies and Future Research Trajectories
Application of Genetic Code Expansion Technologies with Tryptazan Analogs
Genetic Code Expansion (GCE) technologies enable the site-specific or global incorporation of non-canonical amino acids, such as this compound, into proteins mdpi.comresearchgate.netoregonstate.edu. This process typically involves the use of engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs that recognize a specific codon (often a stop codon like amber, UAG) and ligate the non-canonical amino acid to the tRNA, which is then incorporated into the growing polypeptide chain by the ribosome mdpi.comoregonstate.edu.
Research has demonstrated the feasibility of incorporating tryptophan analogs, including this compound, into proteins in organisms like Escherichia coli globalauthorid.comacs.orgcaltech.edu. This incorporation can be achieved through methods such as Selective Pressure Incorporation (SPI), which involves using auxotrophic strains and defined cultivation media to favor the uptake and incorporation of the analog over the canonical amino acid researchgate.nettum.de.
The incorporation of this compound and other tryptophan analogs is explored for several purposes. One key application is to alter the intrinsic fluorescence properties of proteins. Tryptophan is a major source of intrinsic fluorescence in most proteins, and substituting it with analogs can provide new spectral windows or modify existing fluorescence characteristics, which can be valuable for spectroscopic studies of protein structure, dynamics, and interactions researchgate.nettum.derug.nlresearchgate.netresearchgate.net. For instance, replacing the tryptophan indole (B1671886) moiety with aminoindoles in fluorescent proteins can convert pH-insensitive proteins into pH-sensitive ones researchgate.net.
Furthermore, the incorporation of this compound analogs allows researchers to study the biophysical role of tryptophan residues within proteins by introducing minimal structural changes while altering electronic properties researchgate.net. This can provide insights into how tryptophan contributes to protein folding, stability, receptor-ligand interactions, and enzyme-substrate binding tum.de.
Analytical Techniques for Characterizing this compound in Complex Biological Matrices
Characterizing this compound and its potential metabolites or incorporation into proteins within complex biological matrices requires sophisticated analytical techniques. These methods are crucial for quantifying the compound, assessing its metabolic fate, and confirming its presence in modified proteins.
Chromatographic and Spectroscopic Methods for Metabolite Analysis
Chromatographic and spectroscopic methods, particularly hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are widely used for the analysis of tryptophan and its metabolites in biological samples such as serum, plasma, and urine nih.govmdpi.comresearchgate.netscielo.brmdpi.com. These techniques offer high sensitivity, selectivity, and throughput for quantifying multiple targeted metabolites in complex matrices mdpi.commdpi.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FD) is another method employed for the analysis of tryptophan and its metabolites europa.eunih.gov. Some methods involve pre-column derivatization with reagents like o-phthaldialdehyde (OPA) to enhance fluorescence detection nih.gov.
Sample preparation is a critical step in analyzing biological matrices and often involves techniques such as protein precipitation and solid-phase extraction (SPE) to clean up samples and protect chromatographic columns nih.gov. Despite advancements, challenges exist, including potential cross-interferences between structurally related compounds during MS/MS analysis, which necessitates careful method development and validation mdpi.com.
While much of the literature focuses on canonical tryptophan metabolites, the established methodologies for their analysis provide a strong foundation for developing specific methods to characterize this compound and any potential metabolic products in biological systems where it is introduced. The ability of LC-MS/MS to determine multiple targeted metabolites makes it suitable for profiling studies that could include this compound if appropriate standards and methods are developed mdpi.com.
Computational Approaches in this compound Analog Design and Prediction of Biological Interactions
Computational methods play an increasingly important role in the design of this compound analogs and the prediction of their interactions with biological molecules, such as enzymes and proteins. These approaches can help guide experimental design and provide insights into the potential behavior of these non-canonical amino acids.
Computational studies, such as molecular dynamics simulations, can be used to investigate the interactions between amino acids and key enzymes involved in protein synthesis, such as tryptophanyl-tRNA synthetase nih.gov. Understanding these interactions at a molecular level is crucial for designing orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can efficiently incorporate this compound or its analogs without cross-reacting with canonical amino acids mdpi.comoregonstate.edu.
Furthermore, computational docking studies can be employed to predict how this compound analogs might bind to target proteins or enzymes, such as indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism rsc.org. These studies can inform the rational design of analogs with desired binding affinities or inhibitory properties rsc.org. In silico approaches can also assist in predicting the potential impact of incorporating this compound on protein structure and stability.
Emerging Research Directions for this compound in Systems Biology and Synthetic Biology
The unique properties that this compound and its analogs can confer upon proteins position them as valuable tools in the emerging fields of systems biology and synthetic biology.
In systems biology, the ability to site-specifically incorporate this compound with altered spectroscopic properties can facilitate the study of protein behavior and interactions within complex cellular networks. By using this compound as a probe, researchers can gain a better understanding of metabolic pathways, protein localization, and dynamic cellular processes. The analysis of tryptophan metabolism is already an area of interest in systems biology, particularly concerning its role in metabolic homeostasis and disease nih.gov. Incorporating this compound could provide new avenues to perturb and study these pathways.
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes mdpi.com. Genetic code engineering, which includes the incorporation of non-canonical amino acids like this compound, is a key aspect of synthetic biology mdpi.com. By expanding the repertoire of building blocks available for protein synthesis, researchers can engineer novel proteins with enhanced or entirely new functions that are not possible with the 20 canonical amino acids mdpi.com. This could lead to the development of proteins with altered catalytic activities, novel sensing capabilities, or improved stability.
The use of this compound in synthetic biology could involve designing proteins for specific industrial applications, creating novel biosensors, or developing new therapeutic proteins with tailored properties. The ability to precisely control the incorporation of this compound at specific positions within a protein sequence using GCE technologies offers a powerful approach for creating these novel biomolecules.
Q & A
Q. How should researchers navigate ethical constraints when designing clinical trials for this compound in vulnerable populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
